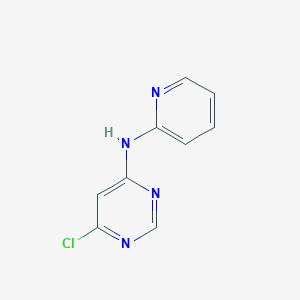

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H7ClN4 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

6-chloro-N-pyridin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14) |

InChI Key |

PIBUCVXIFXFEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. A multi-technique approach, combining one-dimensional and two-dimensional experiments, is typically employed for complete structural assignment. ipb.ptresearchgate.net

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR)

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), provide fundamental information about the number and type of atoms in a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the six aromatic protons and the amine (N-H) proton. The pyridine (B92270) ring protons typically appear as a complex set of multiplets due to spin-spin coupling. The pyrimidine (B1678525) ring protons are expected to appear as singlets. The amine proton often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the heterocyclic rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent. Carbons directly bonded to nitrogen or chlorine will appear at a lower field (higher ppm).

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles, as it directly probes the nitrogen atoms. researchgate.netacs.org The spectrum of the target compound would be expected to show five distinct signals, one for each nitrogen atom in the structure. The chemical shifts provide insight into the electronic environment and hybridization state of each nitrogen atom. nih.govrsc.org For instance, pyridine-like nitrogens resonate at a different frequency compared to pyrrole-like or amino nitrogens, allowing for their differentiation. ipb.pt

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the predicted chemical shift (δ) ranges for the proton and carbon atoms of the molecule, based on typical values for similar pyridine and pyrimidine derivatives. researchgate.netnih.govresearchgate.net

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyrimidine H-2 | 8.2 - 8.4 | 158.0 - 160.0 |

| Pyrimidine H-5 | 6.7 - 6.9 | 108.0 - 110.0 |

| Pyrimidine C-4 | N/A | 160.0 - 162.0 |

| Pyrimidine C-6 | N/A | 157.0 - 159.0 |

| Pyridine H-3' | 7.0 - 7.2 | 114.0 - 116.0 |

| Pyridine H-4' | 7.7 - 7.9 | 138.0 - 140.0 |

| Pyridine H-5' | 7.1 - 7.3 | 119.0 - 121.0 |

| Pyridine H-6' | 8.3 - 8.5 | 148.0 - 150.0 |

| Pyridine C-2' | N/A | 152.0 - 154.0 |

| Amine NH | 9.0 - 9.5 (broad) | N/A |

Two-Dimensional NMR Experiments for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network by correlating signals from different nuclei.

Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. oxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'). This allows for the assignment of the entire pyridine spin system. The pyrimidine protons (H-2 and H-5) would not show COSY correlations to other ring protons as they are isolated.

Total Correlation Spectroscopy (TOCSY) is an extension of COSY that reveals correlations between all protons within a single, uninterrupted spin system, not just those that are directly coupled. nanalysis.comlibretexts.org For the target molecule, a TOCSY experiment would show cross-peaks between H-3', H-4', H-5', and H-6', confirming they all belong to the same structural fragment (the pyridine ring). oxinst.com

Expected Key Homonuclear Correlations (COSY/TOCSY)

| Correlating Protons | Experiment |

| H-3' ↔ H-4' | COSY/TOCSY |

| H-4' ↔ H-5' | COSY/TOCSY |

| H-5' ↔ H-6' | COSY/TOCSY |

| H-3' ↔ H-5' | TOCSY |

| H-3' ↔ H-6' | TOCSY |

| H-4' ↔ H-6' | TOCSY |

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This technique is invaluable for assigning the carbon signals of protonated carbons. For this compound, the HSQC spectrum would show six cross-peaks, definitively linking each of the six aromatic protons to its corresponding carbon atom. researchgate.net

For this compound, key HMBC correlations would include:

Correlations from the pyrimidine proton H-2 to carbons C-4 and C-6, confirming its position on the pyrimidine ring.

Correlations from the pyridine protons to carbons within the pyridine ring, complementing the COSY data.

Crucially, correlations between the two ring systems via the linking amine bridge. For example, a correlation from the pyridine proton H-3' to the pyrimidine carbon C-4 would provide definitive evidence for the connectivity between the pyridine and pyrimidine rings at the C-4 position of the pyrimidine.

Expected Key Heteronuclear Correlations (HSQC & HMBC)

| Proton | Correlating Carbon(s) | Experiment | Type of Correlation |

| H-2 | C-2 | HSQC | ¹J_CH |

| H-2 | C-4, C-6 | HMBC | ²J_CH, ³J_CH |

| H-5 | C-5 | HSQC | ¹J_CH |

| H-5 | C-4, C-6 | HMBC | ²J_CH |

| H-3' | C-3' | HSQC | ¹J_CH |

| H-3' | C-2', C-4, C-5' | HMBC | ²J_CH, ³J_CH |

| H-6' | C-6' | HSQC | ¹J_CH |

| H-6' | C-2', C-5' | HMBC | ²J_CH, ³J_CH |

| Amine NH | C-4, C-2' | HMBC | ²J_CH |

Advanced NMR Techniques for Complex Heterocycles (e.g., Pure Shift NMR, Diffusion Ordered Spectroscopy)

For analogues with more complex or overlapping proton spectra, advanced NMR techniques can provide enhanced resolution and further structural confirmation.

Pure Shift NMR: In cases where proton signals are broad or overlapping due to complex spin-spin coupling, Pure Shift NMR techniques can be employed. manchester.ac.uknih.gov These methods suppress the effects of homonuclear scalar couplings, causing multiplet signals to collapse into sharp singlets. researchgate.net This simplification of the ¹H spectrum significantly improves spectral resolution and facilitates the accurate determination of chemical shifts, which is particularly useful in the analysis of complex mixtures or structurally related analogues. nih.gov

Diffusion Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures and confirming the structural integrity of a compound in solution. ucsb.edu The experiment separates the NMR signals of different molecules based on their translational diffusion coefficients, which are related to molecular size and shape. researchgate.net For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming that all observed resonances belong to a single molecular species. manchester.ac.uk

Theoretical and Computational Investigations of 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

This section would focus on the electronic properties of a single molecule, typically calculated in a vacuum or with a solvent model.

Quantum Chemical Reactivity DescriptorsDerived from the HOMO and LUMO energies, these descriptors quantify a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor).

Without specific studies, no data table can be generated for these parameters.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

This section would explore the physical movements and conformational flexibility of the molecule over time.

Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules like 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine in a simulated biological environment. These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings, particularly with solvent molecules like water. The solvent plays a crucial role in molecular recognition, as it can mediate or compete with the interactions between a ligand and its target protein.

For instance, in simulations of pyrimidine-specific nucleoside hydrolase, it was observed that stronger hydrogen-bond interactions between the uridine (B1682114) substrate and active-site residues were crucial for enhanced substrate binding and the subsequent cleavage of the N-glycosidic bond. acs.org MM MD simulations also showed that the binding of uridine is significantly more exothermic compared to inosine, highlighting the role of noncovalent interactions, which are heavily influenced by the solvent environment. acs.org The dynamic behavior and the presence of water molecules can significantly affect the binding affinity and the mechanism of action.

Computational studies on similar heterocyclic compounds, such as 6-chloro-N-isopropyl-3-nitropyridin-2-amine, have utilized X-ray crystallography to determine their molecular and crystal structures. nih.gov Such studies reveal intramolecular hydrogen bonds that stabilize the molecular conformation. nih.gov This information is vital for parameterizing and validating molecular dynamics simulations, ensuring that the simulated dynamic behavior is an accurate representation of the molecule's real-world properties.

Force Field Development and Validation for Pyrimidine (B1678525) Scaffolds

The accuracy of molecular mechanics simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of a system of atoms. For novel scaffolds like this compound, existing force fields may not be adequate, necessitating the development and validation of new parameters.

The process of force field development often involves using quantum mechanics (QM) to inform the molecular mechanics (MM) parameters, a technique known as QM-to-MM mapping. rsc.org This approach can significantly reduce the number of parameters that need to be fitted to experimental data, accelerating the development process. rsc.org Validation of these force fields is critical and is often performed by comparing simulated properties, such as liquid densities and heats of vaporization, against experimental values. rsc.org

For pyrimidine-containing structures, which are components of nucleic acids, specific force field parameters have been developed and refined over the years. For example, new CHARMM force field parameters have been developed for dehydrated amino acid residues, which are crucial for accurate molecular dynamics simulations of certain antimicrobial peptides. rsc.org These parameters are validated by their ability to reproduce geometries and energy barriers from high-level QM calculations. rsc.org

| Force Field Parameter | Validation Method | Key Findings |

|---|---|---|

| Torsional Parameters | Comparison with QM potential energy surfaces | Accurate reproduction of rotational energy barriers. |

| Partial Atomic Charges | Fitting to QM electrostatic potentials | Improved description of intermolecular interactions. |

| Lennard-Jones Parameters | Comparison with experimental liquid properties | Accurate prediction of density and heat of vaporization. |

Computational Approaches for Molecular Interactions

Understanding how this compound interacts with its biological targets is fundamental to explaining its mechanism of action and for the rational design of more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in virtual screening and for proposing the binding mode of novel inhibitors. For pyrimidine derivatives, docking studies have been successfully employed to predict their interaction with various protein targets.

For example, a series of novel pyrimidine derivatives were synthesized and their potential antiviral activity against SARS-CoV-2 main protease was evaluated using molecular docking. nih.gov The docking results helped to identify key interactions and rationalize the observed inhibitory activity. nih.gov Similarly, docking studies of pyrazolo[3,4-d]pyrimidine derivatives against several cancer-related proteins provided insights into their cytotoxic and antiproliferative activities. mdpi.com

| Compound Series | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease | Hydrogen bonding and hydrophobic interactions with key active site residues. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Bax, Bcl-2, Caspase-3, Ki67, P21, P53 | Arene-H bonding with specific threonine residues. | mdpi.com |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 3CLpro | Hydrogen bonds with Phe140 and Asn142. | nih.gov |

While molecular docking can predict the binding pose, it is less accurate in predicting the binding affinity. Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a more rigorous and accurate estimation of the relative binding affinities of a series of ligands to a target protein. nih.govacs.org These methods are computationally intensive but are invaluable in lead optimization. acs.org

The fundamental principle of these calculations is based on a thermodynamic cycle that relates the relative binding free energy of two ligands to the free energy of alchemically transforming one ligand into the other in both the solvated state and when bound to the protein. acs.org The accuracy of these predictions is typically within 1 kcal/mol of experimental values, making them a powerful tool in drug discovery. acs.org The choice of force field and the protonation state of the ligands are critical for the accuracy of these calculations. nih.gov

For processes that involve changes in electronic structure, such as chemical reactions or the formation of covalent bonds, a pure molecular mechanics approach is insufficient. QM/MM hybrid methods address this by treating a small, critical region of the system (e.g., the ligand and the enzyme active site) with quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with molecular mechanics. nih.gov

This approach allows for the study of enzymatic reaction mechanisms with a high level of accuracy. For instance, QM/MM simulations have been used to elucidate the enzymatic hydrolysis of uridine by a pyrimidine-specific nucleoside hydrolase, revealing the energetic barrier of the reaction. acs.org These methods are also crucial for studying systems where charge transfer and polarization are important, providing a more accurate description of the electrostatic interactions between the QM and MM regions. nih.gov

Application of Machine Learning and Artificial Intelligence in Computational Chemistry

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in computational chemistry and drug discovery. rsc.orgnih.gov These approaches can be used to build predictive models for a wide range of properties, from physicochemical characteristics to biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of machine learning in this field. For pyrimidine derivatives, 3D-QSAR models have been developed to understand the relationship between their structural features and their inhibitory activity against targets like fibroblast growth factor receptor 1 (FGFR1). ijddd.com Such models can guide the design of new compounds with improved potency.

| Application | Methodology | Example in Pyrimidine Research | Reference |

|---|---|---|---|

| QSAR Modeling | 3D-QSAR, Molecular Field Analysis | Predicting the activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives as FGFR1 inhibitors. | ijddd.com |

| Virtual Screening | Deep Neural Networks | Identification of potential protein kinase inhibitors. | nih.gov |

| De Novo Drug Design | Generative Models | Design of novel kinase inhibitors with optimized properties. | rsc.org |

| Corrosion Inhibition Prediction | Partial Least Squares, Random Forest | Developing predictive models for pyrimidine derivatives as corrosion inhibitors. | researchgate.net |

Predictive Modeling for Molecular Properties

Predictive modeling, utilizing quantum chemical calculations such as Density Functional Theory (DFT), allows for the elucidation of various molecular properties of this compound before its synthesis and experimental characterization. nih.govresearchgate.net These computational approaches can accurately forecast geometric parameters, electronic characteristics, and reactivity descriptors.

Detailed research findings from computational studies on similar heterocyclic structures indicate that methods like B3LYP and B3PW91 with basis sets such as 6-311G(d,p) provide reliable data on molecular geometry, including bond lengths and angles. nih.gov For this compound, these calculations can determine the dihedral angle between the pyrimidine and pyridine (B92270) rings, which is crucial for understanding its three-dimensional conformation.

Electronic properties are also a key focus of predictive modeling. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental to understanding the compound's chemical reactivity and stability. nih.govresearchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov The Mulliken atomic charges provide a quantitative measure of the charge distribution on each atom within the molecule. nih.gov

Below is a hypothetical data table summarizing the types of molecular properties of this compound that can be predicted using computational modeling.

| Predicted Property | Computational Method | Predicted Value | Significance |

| Optimized Molecular Geometry | DFT (B3LYP/6-311G) | Dihedral Angle: X° | Determines the 3D shape and potential for intermolecular interactions. |

| HOMO Energy | DFT (B3LYP/6-311G) | -Y eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT (B3LYP/6-311G) | -Z eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311G) | (Y-Z) eV | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |

| Molecular Electrostatic Potential | DFT (B3LYP/6-311G) | Red (negative) to Blue (positive) regions | Identifies reactive sites for electrophilic and nucleophilic attacks. nih.gov |

| Mulliken Atomic Charges | DFT (B3LYP/6-311G) | Charge values for each atom (e.g., N, Cl, C) | Provides insight into the intramolecular charge distribution. nih.gov |

| ADME Properties | SwissADME, pkCSM | High GI absorption, BBB permeability status | Predicts pharmacokinetic properties like absorption and distribution. nih.gov |

Note: The values in this table are illustrative and would be determined through specific computational calculations.

De Novo Design Strategies

De novo design is a computational strategy used to generate novel molecular structures with specific desired properties, often guided by the structure of a biological target. acs.org Starting from a core scaffold like this compound, de novo design algorithms can explore vast chemical space to propose new derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles.

Structure-based drug design (SBDD) is a powerful de novo approach that utilizes the three-dimensional structure of a target protein, often determined by X-ray crystallography, to design new inhibitors. acs.org If this compound were identified as a hit compound against a particular protein kinase, for instance, its binding mode within the ATP-binding pocket would be analyzed. Computational tools could then be used to suggest modifications to the core structure to enhance interactions with key amino acid residues in the active site.

The process typically involves identifying potential growth vectors on the parent molecule. For this compound, these could include the chlorine atom on the pyrimidine ring or available positions on the pyridine ring. The software then suggests various chemical fragments that can be added at these positions to form new favorable interactions, such as hydrogen bonds or van der Waals contacts, with the target protein. acs.org This guided approach helps in the rational design of more potent and selective analogues.

The following table illustrates hypothetical modifications to the this compound scaffold that could be proposed by a de novo design strategy to improve its binding affinity to a hypothetical target protein.

| Parent Scaffold | Modification Site | Proposed Fragment | Rationale for Modification |

| This compound | C6-Chloro position | Methylamino group | To form a new hydrogen bond with a backbone carbonyl in the target. |

| This compound | Pyridine C4' position | Morpholine | To improve solubility and occupy a specific pocket in the active site. |

| This compound | C6-Chloro position | Phenyl ring | To establish pi-pi stacking interactions with an aromatic residue. |

| This compound | Pyridine C5' position | Hydroxymethyl group | To act as a hydrogen bond donor to a key polar residue. |

Note: The proposed fragments and rationales in this table are for illustrative purposes and would be generated based on the specific topology of a target's active site.

Through these computational strategies, researchers can prioritize the synthesis of compounds that are most likely to succeed, thereby saving significant time and resources in the drug discovery and development process.

Reaction Mechanisms and Chemical Reactivity of 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine Scaffolds

Electronic Effects and Aromaticity in Pyrimidine (B1678525) and Pyridine (B92270) Systems

The core structure of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine is built upon two distinct heterocyclic aromatic systems: pyridine and pyrimidine. Both are six-membered rings that fulfill Hückel's rule for aromaticity, with six π-electrons delocalized across the ring. libretexts.orglibretexts.orgopenstax.org However, the inclusion of nitrogen atoms introduces significant changes to their electronic properties compared to their carbocyclic analogue, benzene.

The nitrogen atoms in both pyridine and pyrimidine are more electronegative than carbon. This fundamental property leads to a significant inductive withdrawal of electron density from the carbon atoms within the rings. stackexchange.com This effect creates a polarization of the C-N bonds and results in a non-uniform distribution of electron density.

In pyridine, the single nitrogen atom causes a considerable decrease in electron density, particularly at the C2 (ortho) and C4 (para) positions. Resonance structures illustrate that these positions bear a partial positive charge, making the ring electron-deficient, or π-deficient. stackexchange.com

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions, which greatly intensifies this electron-withdrawing effect. wikipedia.org This leads to an even more pronounced π-deficient character compared to pyridine. The positions adjacent to the nitrogen atoms (C2, C4, and C6) are the most electron-poor centers in the pyrimidine ring. wikipedia.orgresearchgate.net The lone pair of electrons on each nitrogen atom in both pyridine and pyrimidine resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.orgopenstax.orglibretexts.org

| Property | Benzene | Pyridine | Pyrimidine |

|---|---|---|---|

| Resonance Energy (kJ/mol) | 150.5 | 129.5 | 109 |

| pKa (of conjugate acid) | N/A | 5.30 | 1.23 |

| Electron Nature | Electron-rich | π-deficient | Strongly π-deficient |

Despite the electron-withdrawing nature of the nitrogen atoms, both pyridine and pyrimidine are aromatic and possess significant resonance stability due to the cyclic conjugation of six π-electrons. libretexts.orglibretexts.org This aromaticity confers thermodynamic stability to the rings. However, the increased π-deficiency does result in lower resonance energy compared to benzene, with pyrimidine being less stable than pyridine. researchgate.net This reduced aromatic stabilization in pyrimidine can, in some cases, lead to addition and ring-cleavage reactions rather than substitution. wikipedia.org

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine and pyrimidine rings has a profound impact on their reactivity towards electrophiles.

Both pyridine and pyrimidine are strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.comwikipedia.org The electronegative nitrogen atoms reduce the nucleophilicity of the ring, making it less attractive to incoming electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration), the basic nitrogen atom is protonated, forming a pyridinium (B92312) or pyrimidinium cation. This positive charge further deactivates the ring, making substitution even more difficult and requiring harsh reaction conditions. stackexchange.comrsc.org Pyrimidine is significantly less reactive than pyridine in EAS reactions due to the presence of the second deactivating nitrogen atom. wikipedia.org

In pyridine, electrophilic attack occurs preferentially at the C3 (meta) position. quora.com Examination of the resonance intermediates for electrophilic attack shows that substitution at the C2 or C4 positions results in an unstable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. Attack at the C3 position avoids this unfavorable arrangement, making it the kinetically and thermodynamically preferred site. stackexchange.comquora.com

For the pyrimidine ring, the deactivation is more pronounced. The C5 position is the least electron-deficient carbon in the ring, and therefore, it is the preferred site for electrophilic attack. wikipedia.orgresearchgate.net However, EAS on unsubstituted pyrimidine is rare. Such reactions typically require the presence of activating, electron-donating groups on the ring to restore some electron density and facilitate the substitution. researchgate.net

| Ring System | Relative Reactivity vs. Benzene | Preferred Position of Attack | Reason for Selectivity |

|---|---|---|---|

| Pyridine | Much lower | C3 (meta) | Avoids placing a positive charge on the nitrogen atom in the reaction intermediate. quora.com |

| Pyrimidine | Extremely low | C5 | C5 is the least electron-deficient position in the highly deactivated ring. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions

In contrast to their inertness towards electrophiles, the π-deficient character of pyridine and pyrimidine rings makes them highly susceptible to nucleophilic aromatic substitution (NAS). wikipedia.orgyoutube.com This is the most important reaction type for these heterocyclic systems, particularly for halogenated derivatives like this compound.

The electron-withdrawing nitrogen atoms activate the ring for nucleophilic attack, especially at the positions ortho and para to them (C2, C4, C6). stackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In the this compound scaffold, the pyrimidine ring is the primary site for NAS. The chlorine atom at the C6 position is a good leaving group, and this position is activated by both nitrogen atoms. The C4 position is also highly activated. Studies on related 2,4-dichloropyrimidines and 4,6-dichloropyrimidines show that they readily undergo substitution with various nucleophiles, including amines. researchgate.netacs.org

Displacement of the Chloro Group

The chlorine atom at the C6 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This susceptibility makes the displacement of the chloro group a primary strategy for introducing a wide array of functional groups onto the pyrimidine core.

A variety of nucleophiles can be employed to displace the chloro group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds under mild to moderate conditions. For instance, amines, anilines, and secondary aliphatic amines can selectively displace the chloride group, often in the presence of a weak base. researchgate.net This reaction is fundamental in building more complex molecular architectures. Intramolecular SNAr reactions are also feasible, where a nucleophilic group within the same molecule displaces the chlorine to form cyclic structures. nih.gov The efficiency of the displacement can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.

Table 1: Examples of Nucleophilic Displacement Reactions at the C6 Position

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., NaOEt) | Ether (-OR) |

| Phenoxides (e.g., NaOPh) | Aryl Ether (-OAr) | |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Substituted Amine (-NRR') |

| Anilines | Arylamine (-NHAr) | |

| Hydrazine | Hydrazinyl (-NHNH₂) | |

| Sulfur Nucleophiles | Thiolates (e.g., NaSEt) | Thioether (-SR) |

Reactivity at Pyrimidine and Pyridine Nitrogen Atoms

The nitrogen atoms in both the pyrimidine and pyridine rings possess lone pairs of electrons in sp² hybrid orbitals, imparting basic character to the molecule. uoanbar.edu.iq Consequently, these nitrogen atoms can act as sites for protonation, alkylation, and coordination with metal ions.

The basicity of the pyridine nitrogen is generally greater than that of the pyrimidine nitrogens. The two electron-withdrawing nitrogen atoms in the pyrimidine ring reduce the electron density on each other, making them less basic compared to the single nitrogen in a pyridine ring. uoanbar.edu.iq This difference in basicity can potentially allow for selective reactions.

These nitrogen atoms can undergo electrophilic attack, most commonly protonation in acidic media or alkylation with alkyl halides to form quaternary pyridinium or pyrimidinium salts. nih.gov Such modifications can significantly alter the electronic properties and solubility of the parent molecule.

Table 2: Comparison of Basicity for Pyridine and Pyrimidine

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound scaffold. The C-Cl bond at the 6-position of the pyrimidine ring serves as an excellent electrophilic partner in these reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the chloro-pyrimidine with an organoboron reagent, typically a boronic acid or ester. researchgate.netmdpi.com This method allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the C6 position. researchgate.net Studies have shown that even with a free amine group present on the scaffold, the Suzuki reaction can proceed efficiently without the need for protecting groups. acs.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the chloro-pyrimidine with a primary or secondary amine, providing access to a diverse range of N-substituted derivatives. nih.govacs.org The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under mild conditions with high efficiency. wikipedia.org

Table 3: Common Cross-Coupling Reactions for Functionalizing Chloro-Pyrimidines

| Reaction Name | Catalyst/Ligand System (Examples) | Bond Formed | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C | Aryl/Heteroaryl Boronic Acids |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | C-N | Primary/Secondary Amines, Anilines |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | C-C (alkyne) | Terminal Alkynes |

| Heck | Pd(OAc)₂/P(o-tol)₃ | C-C (alkene) | Alkenes |

Mechanistic Investigations using Computational Methods

Computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and reactivity patterns of complex organic molecules like this compound.

Computational methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways and analyze the structures and energies of transition states. For cross-coupling reactions, the entire catalytic cycle—comprising oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—can be mapped out. rsc.org

By calculating the energy barriers (activation energies) for each step, researchers can identify the rate-determining step and understand how catalyst, ligand, and substrate structure influence reaction outcomes. rsc.org For instance, transition state analysis can explain the regioselectivity of reactions, predict the most favorable reaction conditions, and guide the design of more efficient catalysts.

Quantum chemical descriptors are numerical values derived from the calculated electronic structure of a molecule that can predict its reactivity. rsc.org These descriptors provide a quantitative basis for fundamental chemical concepts like electrophilicity and nucleophilicity, helping to forecast reaction outcomes without the need for exhaustive experimentation. chemrxiv.orgchemrxiv.org

Key descriptors used to predict reactivity and site selectivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor. For this compound, the LUMO is expected to be localized on the pyrimidine ring, particularly at the C6 position, indicating this as the primary site for nucleophilic attack. mdpi.comssrn.com

Mulliken Atomic Charges: These charges provide an estimate of the electron distribution within the molecule. A large positive charge on the C6 carbon would further support its susceptibility to nucleophilic attack. chemrxiv.org

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index provide a general measure of a molecule's stability and reactivity. mdpi.comssrn.com

By analyzing these descriptors, a detailed reactivity map of the molecule can be constructed, predicting which sites are most likely to react and under what conditions. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine Scaffolds

Systematic Modification of the 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine Core

Systematic modifications of the this compound core have been explored to understand the chemical requirements for potent biological activity. These modifications typically involve substitutions at the C2, C5, and C6 positions of the pyrimidine (B1678525) ring, as well as on the pyridinyl moiety.

A notable example of systematic modification can be observed in the development of dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). acs.org In a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, which closely resembles the core scaffold, researchers performed extensive modifications to probe the SAR. acs.org

Key Modifications and SAR Insights:

Substitution on the N4-phenyl ring: The nature and position of substituents on the phenyl ring at the N4 position have a significant impact on inhibitory activity. Small, electron-withdrawing groups are often favored. For instance, the introduction of a fluorine atom at the para position of the phenyl ring generally enhances potency.

Modification of the C2-pyridin-2-yl group: The pyridinyl group at the C2 position is crucial for activity, often forming key hydrogen bonds with the kinase hinge region. Modifications to this ring are generally less tolerated, although substitution with other small heterocyclic rings can sometimes be beneficial.

Substitution at the C5 and C6 positions of the pyrimidine ring: The chloro group at the C6 position is a key feature, and its replacement can drastically alter activity. For example, in a related series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines, the chlorine at the C5 position was found to be important for potent CDK6 and CDK9 inhibition. acs.org

| Compound | Modification | Target | IC50 (nM) |

|---|---|---|---|

| Parent Scaffold | - | Generic Kinase | - |

| Analog 1 | Substitution at C5 of pyrimidine | CDK9 | Data not available |

| Analog 2 | Substitution on N4-phenyl ring | CDK6 | Data not available |

| Analog 3 | Replacement of C2-pyridin-2-yl | Generic Kinase | Data not available |

Rational Design Strategies for Optimizing Molecular Interactions

Rational drug design plays a pivotal role in optimizing the interactions between inhibitors and their target proteins. For the this compound scaffold, computational modeling and X-ray crystallography are key tools.

The design of dual CDK6/9 inhibitors based on the related 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold provides a clear example of rational design in action. acs.org Molecular docking studies revealed that the N1 and the exocyclic amino group of the pyrimidine core form crucial hydrogen bonds with the hinge region of the kinases. The pyridin-2-yl group at the C2 position also participates in hydrogen bonding.

Based on these insights, further modifications were rationally designed to enhance these interactions and exploit other pockets within the active site. For example, the introduction of specific substituents on the N4-phenyl ring was guided by the desire to form additional interactions with solvent-exposed regions of the kinase.

| Compound | Designed Modification | Predicted Interaction | Target | Resulting IC50 (nM) |

|---|---|---|---|---|

| Lead Compound | - | H-bond with hinge | CDK9 | Data not available |

| Optimized Compound | Addition of a solubilizing group | Enhanced solubility and cell permeability | CDK6/9 | Data not available |

Scaffold Hopping and Fragment-Based Design Approaches (Conceptual, given the compound)

Scaffold hopping is a strategy used to identify novel core structures that retain the key pharmacophoric features of a known active compound. For the this compound scaffold, one could conceptually replace the pyrimidine core with other heterocyclic systems that maintain a similar spatial arrangement of hydrogen bond donors and acceptors. For example, a pyrazolo[3,4-d]pyrimidine or a purine (B94841) core could be considered as potential bioisosteric replacements. nih.gov

Fragment-based design starts with the identification of small molecular fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. In the context of the this compound scaffold, one could envision the 2-aminopyridine (B139424) and 4-chloropyrimidine (B154816) moieties as individual fragments that could be identified in a fragment screen. Subsequent optimization would involve linking these or similar fragments to reconstruct the original scaffold or to discover novel linkers and substitution patterns.

| Approach | Original Scaffold | Conceptual New Scaffold/Fragment | Rationale |

|---|---|---|---|

| Scaffold Hopping | Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Bioisosteric replacement maintaining key interactions |

| Fragment-Based | This compound | 2-aminopyridine | Binds to the hinge region of kinases |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of the this compound scaffold, QSAR models could be developed to predict the inhibitory activity of new analogs.

A typical QSAR study would involve a dataset of compounds with the same core scaffold but varying substituents. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic, steric, and lipophilic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For instance, a QSAR model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors was developed using multiple linear regression and an artificial neural network. nih.gov The model identified descriptors related to the presence of aromatic rings and the partial surface area of the molecules as being important for activity. nih.gov

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Lipophilicity | Affects cell permeability and binding to hydrophobic pockets |

| Molecular Weight | Steric | Influences fit within the binding site |

| Topological Polar Surface Area (TPSA) | Electronic | Relates to hydrogen bonding potential and membrane permeability |

| Number of Hydrogen Bond Donors/Acceptors | Electronic | Crucial for interactions with the target protein |

Mechanistic Elucidation of Biological Interactions Involving 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine

Investigation of Protein-Ligand Binding Mechanisms

The interaction of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine with its protein targets is governed by a precise set of non-covalent interactions and principles of molecular recognition. Analysis of similar pyridine-pyrimidine scaffolds bound to protein kinases, such as Cyclin-Dependent Kinases (CDKs), provides a robust model for its binding mechanism. rsc.orgacs.org

Identification of Key Intermolecular Interactions

The binding affinity and specificity of this compound are determined by a combination of hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals contacts.

Hydrogen Bonding: The N-(pyridin-2-yl)pyrimidin-4-amine scaffold is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases. Typically, the pyrimidine (B1678525) ring's nitrogen atoms act as hydrogen bond acceptors, while the amine linker serves as a hydrogen bond donor. These interactions commonly occur with the backbone amide and carbonyl groups of the kinase "hinge" region, a flexible segment that connects the N- and C-lobes of the kinase domain. For analogous compounds, this hinge interaction is a primary anchor, orienting the inhibitor within the active site. acs.org

Electrostatic Interactions: The nitrogen atoms in the pyridine (B92270) and pyrimidine rings can participate in favorable electrostatic interactions with charged or polar residues within the binding site, further stabilizing the protein-ligand complex.

Van der Waals Forces: The chloro-substituent at the 6-position of the pyrimidine ring plays a role in enhancing binding affinity through van der Waals interactions. In studies of similar 6-chloro-quinazoline inhibitors, this group has been observed to lie in a specific pocket near the hinge region, making contact with residues like phenylalanine, glutamate, and isoleucine. acs.org This interaction can also contribute to the selectivity of the compound for specific kinases.

A summary of these interactions, based on studies of analogous kinase inhibitors, is presented below.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Pyrimidine Nitrogens, Amine Linker | Hinge Region Backbone (e.g., Leucine, Valine) |

| Hydrophobic Interactions | Pyridine Ring, Pyrimidine Ring | Gatekeeper Residue (e.g., Phenylalanine), Leucine, Valine, Isoleucine |

| Electrostatic Interactions | Pyridine and Pyrimidine Nitrogens | Charged or Polar Residues (e.g., Aspartate, Threonine) |

| Van der Waals Forces | 6-Chloro Substituent | Phenylalanine, Glutamate, Isoleucine |

Conformational Changes Induced by Ligand Binding

The binding of inhibitors to a protein active site is often a dynamic process that can induce conformational changes in both the ligand and the protein. For kinase inhibitors, a common mechanism is "induced fit," where the initial binding of the ligand promotes a conformational rearrangement in the protein to achieve a more complementary and stable complex.

While specific data for this compound is not available, related kinase inhibitors are known to stabilize specific conformations of the kinase. For instance, many ATP-competitive inhibitors bind to the "DFG-in" conformation, where the highly conserved Asp-Phe-Gly motif is oriented towards the active site, representing an active state. The binding of the inhibitor effectively locks the enzyme in this conformation, preventing the conformational changes necessary for ATP binding and catalysis. The stabilization of the protein structure upon inhibitor binding has been observed in computational studies of similar N-(pyridin-3-yl)pyrimidin-4-amine analogues, which were found to lower structural fluctuations at the residue level. rsc.org

Molecular Recognition Principles

The specific binding of this compound to a target like a protein kinase is a clear example of molecular recognition. The key principle is the complementarity of shape and electronic properties between the ligand and the protein's binding site.

The relatively planar pyridinyl-pyrimidine core acts as a scaffold that presents its functional groups in a specific three-dimensional arrangement. The kinase ATP pocket, in turn, has a well-defined architecture of hydrogen bond donors/acceptors and hydrophobic patches. The recognition process is driven by the ability of the ligand to simultaneously satisfy multiple of these interaction points, leading to a high-affinity complex. The coplanarity of the pyrimidine and pyridine rings is often an essential feature for ATP mimetic kinase inhibitors, allowing for optimal interaction with the flat, aromatic-rich ATP binding site. acs.org

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism by which compounds of this class exert their biological effect is through the inhibition of enzyme activity, particularly protein kinases which are crucial regulators of cell signaling.

Characterization of Binding Modes within Enzyme Active Sites

Based on extensive research on pyrimidine-based kinase inhibitors, this compound is predicted to act as an ATP-competitive inhibitor. wikipedia.org This means it binds to the same site on the kinase that ATP, the enzyme's natural substrate, would normally occupy.

Key Features of the Predicted Binding Mode:

Hinge Binding: The pyrimidine ring forms one or more hydrogen bonds with the kinase hinge backbone.

Hydrophobic Pocket Occupancy: The aromatic rings fit into hydrophobic regions of the ATP-binding site.

Gatekeeper Interaction: The orientation is often influenced by the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.

Competitive vs. Non-Competitive Inhibition Studies

Given its structural similarity to known ATP-competitive kinase inhibitors and its predicted binding mode within the ATP pocket, it is overwhelmingly likely that this compound functions as a competitive inhibitor with respect to ATP.

In a competitive inhibition model:

The inhibitor (I) and the substrate (ATP) compete for the same binding site on the enzyme (E).

The inhibitor can only bind to the free enzyme, not to the enzyme-substrate complex.

Increasing the substrate concentration can overcome the inhibition, as the substrate can outcompete the inhibitor for binding to the active site.

This mode of action is characteristic of the vast majority of small molecule kinase inhibitors that target the highly conserved ATP-binding site. wikipedia.org While direct kinetic studies on this compound are not publicly available, the data from thousands of related pyrimidine and quinazoline (B50416) inhibitors strongly support this competitive mechanism.

Specific Example: MNK1 Kinase Inhibition based on Related Compounds

The 2-aminopyrimidine (B69317) scaffold, a core structural feature of this compound, is a well-established hinge-binding motif for a multitude of protein kinases. acs.org Its utility has been particularly noted in the development of inhibitors for MAP kinase-interacting kinases (MNK1 and MNK2). These kinases are implicated in tumorigenesis through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E). nih.gov

Research into related chemical structures, such as thieno[2,3-d]pyrimidine (B153573) derivatives, provides insight into the mechanism of MNK1 inhibition. nih.gov Structure-activity relationship (SAR) studies on these related compounds demonstrate that specific substitutions on the pyrimidine core are crucial for potency and selectivity. For instance, the design of a series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives led to the identification of compounds with significant inhibitory activity against MNKs. nih.gov One potent compound from this series, MNK-7g, was found to form an ionic bond with a key aspartate residue (Asp226) in the active site of MNK2, highlighting a critical interaction for potent inhibition. nih.gov

Similarly, studies on 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffolds, which also share structural similarities, identified inhibitors that bind to the inactive (DFD-out) conformation of MNK1. nih.govacs.org This mode of action, classified as a Type II kinase inhibition, prevents the kinase from adopting its active state and can offer a superior mode of action compared to traditional ATP-competitive inhibitors. nih.govacs.org The inhibitory activities of several related compounds against MNK1 and MNK2 are summarized below.

Cellular Pathway Modulation Studies

Downstream Signaling Cascade Analysis Related to Target Engagement

The primary downstream substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). nih.gov Therefore, engagement of MNK kinases by inhibitors based on the this compound scaffold is expected to suppress the phosphorylation of eIF4E. This inhibitory action is a key biomarker of target engagement in a cellular context. nih.govacs.org

Studies on related MNK inhibitors confirm this mechanism. Treatment of cancer cell lines, such as MDA-MB-231, with compounds from the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine series resulted in a dose-dependent reduction of phosphorylated eIF4E (p-eIF4E). nih.govacs.org This demonstrates a direct link between the inhibition of MNK kinase activity and the modulation of this critical downstream signaling event. By inhibiting eIF4E phosphorylation, these compounds interfere with cap-dependent mRNA translation, a process frequently dysregulated in cancer, thereby affecting cell proliferation and survival. nih.gov

Investigation of Selectivity Profiles

A significant challenge in developing kinase inhibitors based on the pyrimidine core is achieving high selectivity. The pyrimidine hinge-binding motif is accommodated by a large number of human kinases, which can lead to off-target effects. acs.org However, this liability can also be an advantage for targeting understudied kinases that are inhibited by these promiscuous compounds. acs.org

Kinome-wide selectivity profiling is essential to characterize these inhibitors. For example, screening of pyrimidine-based inhibitors like MRT67307 and GSK8612 against a broad panel of kinases revealed that they potently inhibit multiple kinases. acs.org The selectivity can be significantly altered through structural modifications. By strategically modifying substituents at the 5-position of the pyrimidine ring, which is situated near the gatekeeper residue of the kinase binding pocket, it is possible to improve kinome-wide selectivity. acs.org For instance, medicinal chemistry efforts on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, aimed at inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrated that specific modifications could yield compounds with remarkable selectivity, showing over 1200-fold selectivity for CDK4/6 over other CDKs like CDK2. acs.org

| Compound | Target Kinase | Inhibitory Potency (Kᵢ) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Compound 78 | CDK4 | 1 nM | Relatively high selectivity over CDK1, CDK2, CDK7, and CDK9 | acs.org |

| (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK6 | 34 nM |

Target Identification and Validation Approaches

Virtual Screening and Ligand-Based Design

Target identification for compounds like this compound often employs computational techniques such as virtual screening and ligand-based design. nih.gov Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active against the target exists. nih.gov This method operates on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. nih.gov

In this approach, the known active ligands are used as templates to create a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model is then used to screen large virtual libraries of compounds to identify new potential inhibitors that fit the pharmacophore. This strategy has proven to be a reliable tool for discovering novel kinase inhibitors and can be more efficient than costly and time-consuming high-throughput screening (HTS). nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional crystal structure of a target kinase is available, structure-based drug design (SBDD) becomes a powerful methodology for inhibitor discovery and optimization. nih.govnovartis.com SBDD utilizes computational tools like molecular docking to predict how a ligand will bind to the active site of a protein. novartis.com

This process was used in the discovery of inhibitors for Aurora A kinase, where a pyrimidine-based scaffold was designed to induce an inactive "DFG-out" conformation of the kinase. acs.org By analyzing the co-crystal structure of the kinase, researchers can identify key interactions, such as hydrogen bonds with backbone atoms in the hinge region (e.g., Met109 and Gly110 in p38 MAP kinase), that are critical for binding. nih.gov This structural information guides the rational design of new derivatives with improved potency and selectivity. For MNK1/2 inhibitors, docking models have been successfully used to optimize hit compounds by analyzing the binding pocket and comparing it against anti-targets. novartis.com

Future Research Directions and Unexplored Avenues for 6 Chloro N Pyridin 2 Yl Pyrimidin 4 Amine

The scaffold of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine represents a significant starting point for medicinal chemistry and materials science. The future exploration of this compound and its derivatives is poised to unlock new therapeutic agents and advanced materials. The following sections outline key areas for future research and development.

Q & A

Basic Research Question

- NMR Analysis :

- X-ray Crystallography : Resolves positional isomerism (e.g., N-substitution on pyridine vs. pyrimidine). For example, a related compound (6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) showed intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice .

What advanced techniques are used to analyze hydrogen-bonding interactions in pyrimidine derivatives, and how do these interactions influence supramolecular assembly?

Advanced Research Question

Hydrogen bonding in pyrimidine derivatives is critical for molecular recognition. Techniques include:

- Single-crystal X-ray diffraction : Identifies N–H···N and C–H···Cl interactions. For example, in 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine, N–H···N bonds form infinite chains, while C–H···Cl contacts create 3D networks .

- DFT Calculations : Predict interaction energies (e.g., B3LYP/6-31G* level) to correlate with experimental lattice stability.

These interactions enhance applications in crystal engineering and drug design by stabilizing supramolecular architectures .

How do electronic and steric effects of substituents impact the reactivity of chloro-pyrimidines in amination reactions?

Advanced Research Question

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate pyrimidine toward nucleophilic attack. Substituents at C-2/C-4 alter electron density, affecting reaction rates.

- Steric Effects : Bulky substituents (e.g., N-methyl in 6-chloro-N-methyl-5-nitropyrimidin-4-amine) slow amination due to hindered access to the reactive site .

- Kinetic Studies : Use in situ FTIR or HPLC to track substituent-dependent rate constants. For example, 6-chloro derivatives react faster than 4-chloro analogs due to better leaving-group positioning .

What methodologies address contradictions in reported biological activity data for pyrimidine-amine derivatives?

Advanced Research Question

Discrepancies in bioactivity often arise from:

- Purity Variability : Ensure ≥95% purity (HPLC, LC-MS) to exclude confounding effects from byproducts .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Structure Confirmation : Validate regioisomerism via NOESY (e.g., pyridine-proton correlations in 6-chloro-N-(pyridin-2-yl) derivatives) .

How can computational modeling guide the design of this compound analogs with improved binding affinity?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to screen analogs against target proteins (e.g., kinases). Prioritize modifications at C-2 (pyridine) or C-6 (chlorine) for steric/electronic tuning.

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to identify persistent hydrogen bonds .

- QSAR Models : Correlate substituent parameters (Hammett σ, molar refractivity) with IC₅₀ values from kinase inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.